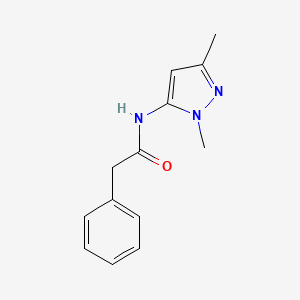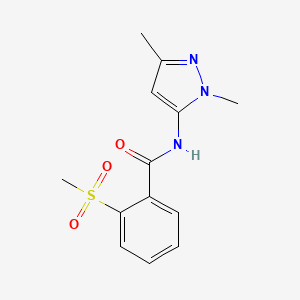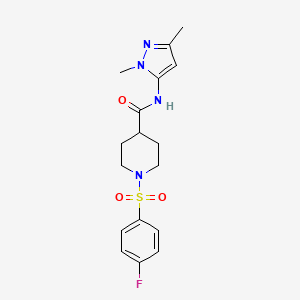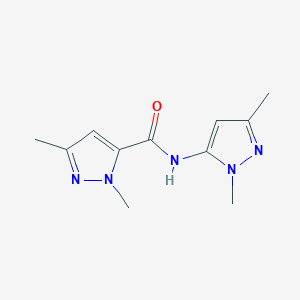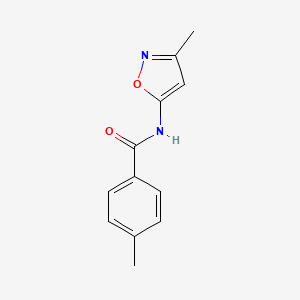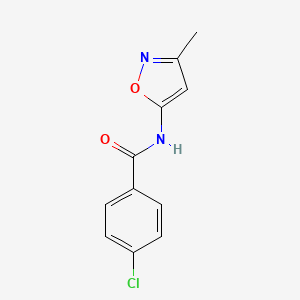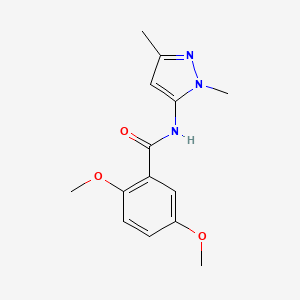
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide (DMPD) is a synthetic compound used in various scientific research applications. It is a novel, potent, and highly selective inhibitor of the enzyme diacylglycerol kinase (DGK). DGK is involved in a variety of cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. DMPD has been used to study the role of DGK in these pathways, and to explore the potential therapeutic applications of DGK inhibition.
作用机制
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide inhibits DGK by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thereby inhibiting its activity. In addition to inhibiting DGK, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide also binds to other proteins, including the transcription factor NF-κB. This binding prevents the activation of NF-κB, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been shown to inhibit the activity of DGK, which is involved in a variety of cellular signaling pathways, including inflammation, cell proliferation, and apoptosis. Inhibition of DGK by N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been shown to reduce the activation of the transcription factor NF-κB, which is involved in inflammation and cell proliferation. In addition, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been shown to inhibit apoptosis, which is a process of programmed cell death.
实验室实验的优点和局限性
The use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide in laboratory experiments has several advantages. It is a highly selective inhibitor of DGK, and its activity can be easily measured. In addition, it is a relatively inexpensive compound, making it a cost-effective tool for scientific research. However, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has some limitations. It is a synthetic compound, and its long-term effects on cellular systems remain unknown.
未来方向
There are many potential future directions for the use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide in scientific research. One potential direction is to explore the effects of DGK inhibition on other cellular pathways, such as those involved in metabolism and cell differentiation. Another potential direction is to use N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide to study the effects of DGK inhibition on diseases such as cancer, diabetes, and neurological disorders. Finally, it may be possible to use N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide to develop novel therapeutic strategies for the treatment of these diseases.
合成方法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide is synthesized through a multi-step reaction. The first step involves the reaction of 1,3-dimethyl-1H-pyrazol-5-yl chloride with 2,5-dimethoxybenzamide, which produces the desired product, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide. This reaction is carried out in a solvent such as dichloromethane, and is catalyzed by a base such as sodium hydroxide.
科学研究应用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been used to study the role of DGK in various cellular signaling pathways. In particular, it has been used to study the role of DGK in inflammation, cell proliferation, and apoptosis. It has also been used to explore the potential therapeutic applications of DGK inhibition. N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been used to study the effects of DGK inhibition on the activation of the transcription factor NF-κB, which is involved in inflammation and cell proliferation. It has also been used to study the effects of DGK inhibition on apoptosis, which is a process of programmed cell death.
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-7-13(17(2)16-9)15-14(18)11-8-10(19-3)5-6-12(11)20-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAKHBLPURIUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)
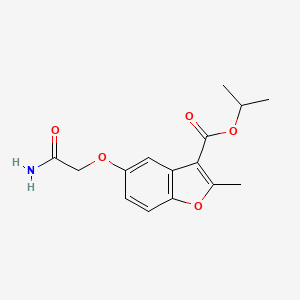
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)
![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
